molecular formula C10H8Cl2N4 B2986204 1-allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole CAS No. 303145-05-3

1-allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2986204
CAS No.: 303145-05-3
M. Wt: 255.1
InChI Key: YSGYKHZMNLGKDU-UHFFFAOYSA-N
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Description

1-Allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole is a heterocyclic compound with the molecular formula C10H8Cl2N4 This compound is part of the tetrazole family, known for their diverse applications in pharmaceuticals, agriculture, and material science

Preparation Methods

The synthesis of 1-allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dichlorophenylhydrazine and allyl isothiocyanate.

    Cyclization Reaction: The hydrazine derivative undergoes a cyclization reaction with allyl isothiocyanate in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction forms the tetrazole ring.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-Allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

    Addition: The allyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-Allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances its binding affinity to specific targets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole can be compared with other tetrazole derivatives, such as:

    1-Allyl-5-phenyl-1H-tetrazole: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.

    1-Allyl-5-(4-chlorophenyl)-1H-tetrazole: Contains a single chlorine atom, which may affect its reactivity and binding affinity.

    1-Allyl-5-(3,5-dimethylphenyl)-1H-tetrazole:

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-1-prop-2-enyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4/c1-2-3-16-10(13-14-15-16)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGYKHZMNLGKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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